molecular formula C15H13N3OS B2552113 N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 1206990-63-7

N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2552113
CAS No.: 1206990-63-7
M. Wt: 283.35
InChI Key: DVLOBMOTMYXXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a molecular hybrid of a pyrazole and a thiophene ring, a structural motif recognized for its significant potential in pharmaceutical and agrochemical research . Compounds within this chemical class have demonstrated a wide spectrum of pharmacological activities, including cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory properties, making them valuable scaffolds in rational drug design . The presence of the pyrazole ring, a nitrogen-containing heterocycle, allows for diverse molecular interactions with biological targets, and its bioactivity can be finely tuned through strategic substitutions on the core structure . While specific mechanistic data for this compound is subject to ongoing investigation, closely related analogs provide strong indications of its research value. For instance, molecular hybrids incorporating pyrazole and thiophene rings have been identified as potent inhibitors in anticancer research, with demonstrated efficacy in inducing apoptosis in cancer cell lines such as HCT116 (colorectal carcinoma) . The biological activity of such compounds is often linked to their ability to interact with key enzyme targets and pathways. Research on pyrazole analogs shows they can inhibit enzymes like acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK3β), or modulate channels like acid-sensing ion channel subtype 1α (ASIC-1α) and transient receptor potential vanilloid subtype 1 (TRPV-1), which are relevant to neurodegenerative diseases and pain management . The specific arrangement of the phenylacetamide linker in this compound may influence its binding affinity and selectivity, offering researchers a versatile tool for probing biological mechanisms. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on pyrazole and thiophene derivatives for further insight into the potential applications and handling of this compound.

Properties

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(10-13-5-2-8-20-13)17-12-4-1-3-11(9-12)14-6-7-16-18-14/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLOBMOTMYXXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-bromoacetylthiophene under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Ester Hydrolysis

Reaction :

Methyl thieno[3,2-C]pyridine-4-carboxylate+H2OH+/OHThieno[3,2-C]pyridine-4-carboxylic acid\text{Methyl thieno[3,2-C]pyridine-4-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Thieno[3,2-C]pyridine-4-carboxylic acid}

  • Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

  • Outcome : Converts the ester to a carboxylic acid, altering solubility and biological activity.

Amidation

Reaction :

Methyl thieno[3,2-C]pyridine-4-carboxylate+NH3CatalystThieno[3,2-C]pyridine-4-carboxamide\text{Methyl thieno[3,2-C]pyridine-4-carboxylate} + \text{NH}_3 \xrightarrow{\text{Catalyst}} \text{Thieno[3,2-C]pyridine-4-carboxamide}

  • Conditions : Ammonia or amine derivatives in the presence of coupling agents (e.g., DCC).

  • Outcome : Forms amide derivatives, which may exhibit enhanced biological interactions.

Coupling Reactions

While not explicitly detailed for this isomer, analogous thienopyridine derivatives undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. For example:

  • Reaction : Halogenated thienopyridine + arylboronic acid → Aryl-substituted thienopyridine.

  • Conditions : Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., toluene/water) .

Structural and Analytical Data

| Property | Details |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Below are some key applications:

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties can exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that thiophene-pyrazole derivatives inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells, with mechanisms involving the inhibition of DNA synthesis and cell cycle arrest .

Antimicrobial Properties

N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide has demonstrated antimicrobial activity against several pathogens:

  • Its derivatives have been tested against multidrug-resistant bacteria, showing promising results in inhibiting growth at concentrations lower than traditional antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Pyrazole derivatives are known to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results revealed that it effectively inhibited bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a new antimicrobial agent .

Structural Characteristics

The structural analysis of this compound reveals interesting features:

  • Crystallographic studies show that the molecule forms hydrogen bonds and π–π interactions, contributing to its stability and biological activity .
  • The presence of both thiophene and pyrazole rings allows for versatile interactions with biological targets, enhancing its pharmacological profile.

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the desired biological effects.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Structural difference: Incorporates a cyano group on the thiophene ring.
  • Synthesis: Requires a cyanated aminothiophene precursor, differing from the pyrazole-containing target compound .

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

  • Structural difference: Features a cyanoacrylamide group instead of acetamide.
  • Impact : The acrylamide group may improve binding to biological targets (e.g., kinases or proteases), as seen in chemotherapy applications .

Thiazole-Based Analogues

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural difference : Replaces thiophene with a thiazole ring and adds dichlorophenyl substituents.
  • Impact : The thiazole’s nitrogen atom enhances hydrogen-bonding capacity, while chlorine atoms improve lipophilicity and metabolic stability.
  • Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds, forming 1D chains that influence solubility and packing stability .

Benzimidazole and Triazole Derivatives

Compounds like 9a–9e () incorporate benzimidazole and triazole rings instead of pyrazole and thiophene.

  • Impact : The triazole’s rigidity may reduce conformational flexibility but improve thermal stability. Benzimidazole contributes to π-stacking and metal coordination .

Patentented Derivatives with Enhanced Pharmacokinetics

N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide

  • Structural difference : Includes a trifluoromethylcyclopropyl group.
  • Impact : The trifluoromethyl group enhances metabolic resistance and membrane permeability, making it superior in drug-likeness compared to the target compound .

Biological Activity

N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide (CAS No. 1206990-63-7) is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C15H13N3OSC_{15}H_{13}N_{3}OS with a molecular weight of 283.4 g/mol. The structure includes a pyrazole ring and a thiophene moiety, which are known to contribute to diverse biological activities.

PropertyValue
Molecular FormulaC15H13N3OSC_{15}H_{13}N_{3}OS
Molecular Weight283.4 g/mol
CAS Number1206990-63-7

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene rings demonstrate significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, notable activity was observed against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against E. coli, S. aureus, P. mirabilis, and B. subtilis using the well diffusion method, revealing zones of inhibition ranging from moderate to significant levels depending on the specific substitution patterns on the pyrazole ring .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10dP. mirabilis16
10gB. subtilis20

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases . The mechanism involves the suppression of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

Anticancer Activity

This compound has been explored for its anticancer properties, particularly in relation to inhibiting tumor cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Apoptosis Induction
In a case study involving a derivative structurally related to this compound, significant apoptosis was observed in human cancer cell lines after treatment with the compound at concentrations ranging from 10 to 100 µM over 48 hours . Flow cytometry analysis revealed increased annexin V staining, confirming the induction of early apoptosis.

Q & A

Q. What are the established synthetic routes for N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves coupling a pyrazole-substituted aniline derivative with a thiophene-containing acetyl chloride. Key steps include:

  • Carbodiimide-mediated coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN) improve reaction efficiency for heterocyclic intermediates .
  • Temperature control : Reactions are often conducted at 273 K to minimize side reactions .

Q. Optimization Table :

MethodReagents/ConditionsYield (%)Reference
EDC-mediated couplingCH₂Cl₂, triethylamine, 273 K75–85
Nucleophilic substitutionK₂CO₃, DMF, reflux60–70
CyclocondensationPOCl₃, 110°C, 12 h50–65

Q. Which spectroscopic and crystallographic techniques are most effective in confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves torsional angles between pyrazole-phenyl (≈80°) and thiophene-acetamide planes, critical for confirming stereoelectronic effects .
  • Elemental analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. Key Spectral Data :

TechniqueDiagnostic Peaks/FeaturesReference
IRC=O stretch: 1680–1700 cm⁻¹
¹H NMR (DMSO-d⁶)Thiophene H: δ 7.21 (d, J=3.5 Hz)
X-rayDihedral angle: 79.7° between rings

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., spectroscopic results or biological activity) for derivatives of this compound?

Methodological Answer:

  • Docking vs. crystallography : Compare computational docking poses (e.g., AutoDock Vina) with X-ray structures to validate binding modes. For example, highlights deviations in hydrogen-bonding networks between predicted and observed protein-ligand interactions .
  • DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to reconcile NMR chemical shift predictions with experimental data .
  • Biological assay validation : Use dose-response curves (IC₅₀) to test computational activity predictions, adjusting force fields or solvation models as needed .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound when modifying its pyrazole or thiophene moieties?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrazole ring to assess effects on bioactivity. shows increased antimicrobial activity with -CF₃ substitution .
  • Bioisosteric replacement : Replace thiophene with furan or oxadiazole to study π-π stacking interactions. notes reduced potency in furan analogs due to weaker hydrophobic interactions .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) for target binding .

Q. SAR Table :

ModificationBiological Activity (IC₅₀, μM)Reference
Pyrazole-3-CF₃0.45 (Antimicrobial)
Thiophene → Furan12.8 (vs. 3.2 for thiophene)
Acetamide → PropionamideInactive

Q. What mechanistic insights have been gained from studying the cyclization or coupling reactions involved in synthesizing analogs of this compound?

Methodological Answer:

  • Cyclization pathways : Acid-catalyzed cyclization (e.g., POCl₃) forms thiazole rings via intramolecular nucleophilic attack, as shown in .
  • Kinetic vs. thermodynamic control : Low-temperature EDC coupling favors kinetic products (linear acetamides), while prolonged heating leads to cyclized byproducts .
  • Catalyst screening : Pd(PPh₃)₄ improves Suzuki coupling yields for aryl-thiophene derivatives (e.g., 85% vs. 60% without catalyst) .

Q. Mechanistic Data :

Reaction TypeKey InsightReference
EDC couplingRate-limiting step: Carboxylate activation
Thiophene alkylationRegioselectivity driven by sulfur lone pairs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.